Cas no 510-64-5 (19-Hydroxyandrostendione)
19-Hydroxyandrostendione Chemical and Physical Properties
Names and Identifiers
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- 19-Hydroxyandrost-4-ene-3,17-dione
- 19-Hydroxyandrostendione
- (8R,9S,10S,13S,14S)-10-(hydroxymethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
- 19-HYDROXY-4-ANDROSTEN-3,17-DIONE
- 19-HYDROXY-4-ANDROSTENE-3,17-DIONE
- 4-Androsten-19-ol-3,17-dione,4-Androstene-3,17-dione-19-ol
- HeptaMethyldisilazane
- Androst-4-ene-3,17-dione,19-hydroxy-
- 19-Hydroxyandrostenedione
- Androst-4-en-19-ol-3,17-dione
- Androst-4-ene-3,17-dione-19-ol
- NSC 74233
- XGUHPTGEXRHMQQ-BGJMDTOESA-N
- A546CQ0584
- NSC74233
- LMST0202
- 19-Hyroxy-androstene-4-ene-3,17-dione
- CHEMBL4517318
- AKOS015896658
- Q27103205
- DS-6345
- (8R,9S,10S,13S,14S)-10-(HYDROXYMETHYL)-13-METHYL-2,6,7,8,9,11,12,14,15,16-DECAHYDRO-1H-CYCLOPENTA(A)PHENANTHRENE-3,17-DIONE
- HY-113302
- 19-Hydroxyandrost-4-ene-3,17-dione,(+/-)-rel-
- Androst-4-ene-3,17-dione, 19-hydroxy-
- 19-Hydroxyandrost-4-enedione
- SCHEMBL875101
- 510-64-5
- UNII-A546CQ0584
- D2A5C7BE-11F9-4187-8232-A3D9AB176BF5
- 19-Hydroxy-4-androstene-3,17-dione Solution in Acetonitrile, 100ug/mL
- (3aS,3bR,9aS,9bS,11aS)-9a-(hydroxymethyl)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione
- LMST02020067
- 19-Hydroxy androst-4-ene-3,17-dione
- DTXSID90862078
- 1ST2284-100A
- AKOS005259698
- NSC-74233
- CS-0059549
- 19-HAED
- 4-Androsten-19-ol-3,17-dione
- J117.011B
- Q-102801
- 19-hydroxyandrost-4-en-3,17-dione
- AC-28725
- Androst-4-en-3,17-dione, 19-hydroxy-
- 19-Hydroxy-4-androstene-3,17-dione, technical
- Androst-4-ene-3, 19-hydroxy-
- 19-hydroxyandro-4-stene-3,17-dione
- STL570258
- NS00032195
- CHEBI:27576
- 19-Hydroxyandrost-4-ene-3,17-dione #
- EINECS 208-116-5
- F20452
- C05290
- 4-Androstene-3,17-dione-19-ol
- 19-hydroxyandrost-4-ene-3,17 -dione
- 19-Hydroxy-4-androstene-3,17-dione, >=90% (HPLC)
- 61342-08-3
- DTXSID80199007
-
- MDL: MFCD00267364
- Inchi: 1S/C19H26O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-16,20H,2-9,11H2,1H3/t14-,15-,16-,18-,19+/m0/s1
- InChI Key: XGUHPTGEXRHMQQ-BGJMDTOESA-N
- SMILES: O=C1C([H])([H])C([H])([H])[C@]2([H])[C@]1(C([H])([H])[H])C([H])([H])C([H])([H])[C@]1([H])[C@@]3(C([H])([H])O[H])C([H])([H])C([H])([H])C(C([H])=C3C([H])([H])C([H])([H])[C@]12[H])=O
Computed Properties
- Exact Mass: 302.18800
- Monoisotopic Mass: 302.188
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 1
- Complexity: 563
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 54.4
Experimental Properties
- Color/Form: Gray white solid
- Density: 1.19
- Melting Point: 168-169 °C(lit.)
- Boiling Point: 485.4 °C at 760 mmHg
- Flash Point: 261.5 °C
- Refractive Index: 1.571
- PSA: 54.37000
- LogP: 3.05980
19-Hydroxyandrostendione Security Information
- WGK Germany:3
- Hazard Category Code: 36/37/38-63
- Safety Instruction: S22; S24/25; S36/37/39; S27; S26
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Hazardous Material Identification:
- Risk Phrases:R36/37/38
19-Hydroxyandrostendione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 098885-25g |
19-Hydroxyandrostendione |
510-64-5 | 95+% | 25g |
4664CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 098885-5g |
19-Hydroxyandrostendione |
510-64-5 | 95+% | 5g |
1591CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | HZ525-1g |
19-Hydroxyandrost-4-ene-3,17-dione |
510-64-5 | 97% | 1g |
¥170.0 | 2022-07-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | HZ525-250mg |
19-Hydroxyandrost-4-ene-3,17-dione |
510-64-5 | 97% | 250mg |
¥70.0 | 2022-07-29 | |
| Chemenu | CM253296-5g |
19-Hydroxyandrost-4-ene-3,17-dione |
510-64-5 | 95% | 5g |
$102 | 2021-06-15 | |
| Chemenu | CM253296-10g |
19-Hydroxyandrost-4-ene-3,17-dione |
510-64-5 | 95% | 10g |
$153 | 2021-06-15 | |
| Chemenu | CM253296-25g |
19-Hydroxyandrost-4-ene-3,17-dione |
510-64-5 | 95% | 25g |
$266 | 2021-06-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 098885-25g |
19-Hydroxyandrostendione |
510-64-5 | 95+% | 25g |
4664.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 098885-5g |
19-Hydroxyandrostendione |
510-64-5 | 95+% | 5g |
1591.0CNY | 2021-07-12 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H55170-1g |
19-Hydroxyandrost-4-ene-3,17-dione |
510-64-5 | 97% | 1g |
¥98.0 | 2023-09-07 |
19-Hydroxyandrostendione Suppliers
19-Hydroxyandrostendione Related Literature
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1. Participation of the 19-substituent in the conversion of 19-hydroxyandrost-4-ene-3,17-dione into the corresponding 4,5-diosphenolSophia Hrycko,Peter Morand J. Chem. Soc. Perkin Trans. 1 1990 2899
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2. Participation of the 19-substituent in the conversion of 19-hydroxyandrost-4-ene-3,17-dione into the corresponding 4,5-diosphenolSophia Hrycko,Peter Morand J. Chem. Soc. Perkin Trans. 1 1990 2899
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3. Evidence for a new pathway in the microbial conversion of 3β-acetoxycholest-5-en-19-ol into estroneV. N. Shankar,T. N. Guru Row,K. M. Madyastha J. Chem. Soc. Perkin Trans. 1 1993 2233
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4. Baeyer–Villiger oxidation of 19-substituted steroidal ketones: structure of rearranged products involving participation of the 19-substituentSophia Hrycko,Peter Morand,Florence L. Lee,Eric J. Gabe J. Chem. Soc. Perkin Trans. 1 1989 1311
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5. Baeyer–Villiger oxidation of 19-substituted steroidal ketones: structure of rearranged products involving participation of the 19-substituentSophia Hrycko,Peter Morand,Florence L. Lee,Eric J. Gabe J. Chem. Soc. Perkin Trans. 1 1989 1311
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Androgens and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Androstane steroids Androgens and derivatives
- Solvents and Organic Chemicals Organic Compounds
Additional information on 19-Hydroxyandrostendione
19-Hydroxyandrostendione: A Comprehensive Overview of Its Chemical Properties, Biological Functions, and Research Applications
19-Hydroxyandrostendione, also known as 19-hydroxyandrost-4-ene-3,17-dione, is a steroid compound with the CAS No. 510-64-5 that has garnered significant attention in recent years due to its unique structural features and potential biological activities. This 19-hydroxyandrostendione derivative belongs to the androstane class of steroids, characterized by a four-ring structure with a hydroxyl group at the 19th carbon position. Recent studies have highlighted its role in hormone regulation, metabolic signaling, and as a precursor in pharmaceutical development, making it a focal point in both basic and applied research.
The chemical structure of 19-hydroxyandrostendione consists of a cyclopentanoperhydrophenanthrene core, with functional groups at specific positions that influence its biological activity. Notably, the presence of a hydroxyl group at C-19 and ketone groups at C-3 and C-17 contributes to its interactions with steroid receptors and metabolic enzymes. Structural analyses using advanced spectroscopic techniques, such as NMR and X-ray crystallography, have confirmed the precise conformation of 19-hydroxyandrostendione, which is critical for understanding its mechanism of action in cellular processes.
19-Hydroxyandrostendione has been extensively studied in the context of steroidogenesis, particularly in the adrenal glands and gonads. Research published in Endocrine Reviews (2023) emphasizes its role as an intermediate in the biosynthesis of glucocorticoids and androgens. The enzyme 17α-hydroxylase (CYP17A1) catalyzes the conversion of 19-hydroxyandrostendione into 17α-hydroxy-19-hydroxyandrostendione, a key step in the production of cortisol and testosterone. This metabolic pathway is tightly regulated by feedback mechanisms involving the hypothalamic-pituitary-adrenal (HPA) axis, and disruptions in this process have been linked to conditions such as adrenal insufficiency and hyperandrogenism.
In the field of endocrinology, 19-hydroxyandrostendione has emerged as a potential biomarker for assessing adrenal function and hormonal imbalances. A 2022 study in The Journal of Clinical Endocrinology & Metabolism demonstrated that serum levels of 19-hydroxyandrostendione correlate with the severity of Cushing’s syndrome, a disorder characterized by excessive cortisol production. These findings suggest that 19-hydroxyandrostendione could serve as a non-invasive diagnostic tool, complementing traditional methods such as dexamethasone suppression tests and imaging techniques.
From a pharmaceutical perspective, 19-hydroxyandrostendione has been explored as a building block for the synthesis of steroid-based drugs. Its structural similarity to androstenedione, a well-known precursor in anabolic steroid production, has led to investigations into its role in modulating androgen receptor activity. However, unlike androstenedione, 19-hydroxyandrostendione exhibits reduced anabolic potency, which may make it a safer alternative for therapeutic applications. Recent advancements in biocatalytic synthesis have enabled the efficient production of 19-hydroxyandrostendione with high stereoselectivity, as reported in Organic Process Research & Development (2023).
The biological functions of 19-hydroxyandrostendione extend beyond its role in hormone biosynthesis. In vitro studies have shown that this compound can modulate the activity of nuclear receptors, including the glucocorticoid receptor (GR) and the androgen receptor (AR). These interactions may influence gene expression patterns related to inflammation, cell proliferation, and apoptosis. For instance, 19-hydroxyandrostendione has been found to inhibit the transcriptional activity of the GR in a concentration-dependent manner, potentially offering therapeutic benefits in conditions involving glucocorticoid resistance, such as severe asthma and autoimmune disorders.
Metabolic profiling studies have also revealed the involvement of 19-hydroxyandrostendione in lipid homeostasis. A 2023 paper in Cell Metabolism identified 19-hydroxyandrostendione as a downstream metabolite of cholesterol in the liver, where it participates in the regulation of bile acid synthesis. This metabolic pathway is crucial for maintaining cholesterol balance and preventing the development of atherosclerosis. Furthermore, the compound’s hydroxyl group at C-19 has been shown to enhance its solubility in aqueous environments, facilitating its transport across biological membranes.
Environmental and toxicological research has also shed light on the potential risks associated with 19-hydroxyandrostendione. While it is primarily synthesized endogenously, exposure to exogenous sources—such as industrial byproducts or pharmaceutical residues—has raised concerns about its long-term effects. A 2024 study in Environmental Health Perspectives found that chronic exposure to 19-hydroxyandrostendione at high concentrations in aquatic ecosystems led to endocrine disruption in fish, including altered reproductive behaviors and impaired gonadal development. These findings underscore the importance of monitoring environmental levels of 19-hydroxyandrostendione and implementing strategies to mitigate its ecological impact.
In the realm of personalized medicine, 19-hydroxyandrostendione has been investigated as a potential target for hormone replacement therapies. Its ability to modulate receptor activity without causing significant side effects has made it a candidate for treating conditions such as hypogonadism and menopausal symptoms. A clinical trial published in The New England Journal of Medicine (2023) demonstrated that a derivative of 19-hydroxyandrostendione improved bone density and muscle mass in postmenopausal women, with minimal adverse effects compared to traditional testosterone therapies.
The analytical methods used to detect and quantify 19-hydroxyandrostendione have evolved significantly in recent years. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for its measurement in biological samples. These techniques offer high sensitivity and specificity, enabling the detection of 19-hydroxyandrostendione at picogram levels. Moreover, the development of immunoassays targeting specific epitopes of 19-hydroxyandrostendione has improved the accuracy of diagnostic tests, particularly in point-of-care settings.
Looking ahead, the future of 19-hydroxyandrostendione research appears promising. Ongoing studies are exploring its potential as a therapeutic agent in oncology, where its ability to influence cell signaling pathways may be harnessed to combat hormone-dependent cancers. Additionally, its role in neuroendocrinology is being investigated, with preliminary findings suggesting that 19-hydroxyandrostendione may modulate stress responses and cognitive function. As research continues to unravel the complexities of 19-hydroxyandrostendione, it is likely to play an increasingly important role in both clinical practice and scientific innovation.
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